molecular formula C24H48Br2S2 B12442760 1-Bromo-12-[(12-bromododecyl)disulfanyl]dodecane CAS No. 222832-70-4

1-Bromo-12-[(12-bromododecyl)disulfanyl]dodecane

Cat. No.: B12442760
CAS No.: 222832-70-4
M. Wt: 560.6 g/mol
InChI Key: PSVMEAXZWVHQIP-UHFFFAOYSA-N
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Description

1-Bromo-12-[(12-bromododecyl)disulfanyl]dodecane is an organic compound with the molecular formula C24H48Br2S2. This compound is characterized by the presence of two bromine atoms and a disulfide linkage, making it a unique and versatile molecule in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-12-[(12-bromododecyl)disulfanyl]dodecane can be synthesized through a multi-step process involving the bromination of dodecanol followed by the formation of a disulfide bond. The initial step involves the bromination of dodecanol using hydrobromic acid and sulfuric acid to produce 1-bromododecane . This intermediate is then reacted with another molecule of 1-bromododecane in the presence of a disulfide-forming reagent, such as sodium disulfide, to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and disulfide formation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-12-[(12-bromododecyl)disulfanyl]dodecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and mild heating.

    Reduction: Reducing agents (e.g., dithiothreitol, sodium borohydride), solvents (e.g., methanol, water).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).

Major Products:

    Substitution: Corresponding substituted products (e.g., amines, thiols).

    Reduction: Thiols.

    Oxidation: Sulfoxides, sulfones.

Scientific Research Applications

1-Bromo-12-[(12-bromododecyl)disulfanyl]dodecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-12-[(12-bromododecyl)disulfanyl]dodecane involves its ability to undergo substitution, reduction, and oxidation reactions. The bromine atoms and disulfide linkage play crucial roles in these reactions, allowing the compound to interact with various molecular targets and pathways. For example, in biological systems, the disulfide bond can be reduced to thiols, which can then participate in redox reactions and protein folding processes .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-12-[(12-bromododecyl)disulfanyl]dodecane is unique due to its dual bromine atoms and disulfide linkage, which confer distinct chemical reactivity and versatility. This makes it particularly valuable in applications requiring specific substitution, reduction, and oxidation reactions .

Properties

CAS No.

222832-70-4

Molecular Formula

C24H48Br2S2

Molecular Weight

560.6 g/mol

IUPAC Name

1-bromo-12-(12-bromododecyldisulfanyl)dodecane

InChI

InChI=1S/C24H48Br2S2/c25-21-17-13-9-5-1-3-7-11-15-19-23-27-28-24-20-16-12-8-4-2-6-10-14-18-22-26/h1-24H2

InChI Key

PSVMEAXZWVHQIP-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCBr)CCCCCSSCCCCCCCCCCCCBr

Origin of Product

United States

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